

An In-depth Technical Guide to the Physical and Chemical Properties of Benzenepropanamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenylpropylamine

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Abstract

Benzenepropanamine, also known as **3-phenylpropylamine**, is a primary amine with an aromatic substituent that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its chemical behavior is characterized by the interplay between the nucleophilic amino group and the hydrophobic phenyl ring. This guide provides a comprehensive overview of the core physical and chemical properties of benzenepropanamine, detailed experimental protocols for their determination, and visual representations of its synthetic and analytical workflows.

Core Physical and Chemical Properties

Benzenepropanamine is typically a colorless to pale yellow liquid under standard conditions, possessing a characteristic amine odor.^[1] Its structure, featuring a benzene ring attached to a propanamine group, imparts properties of both aromatic and aliphatic amines.^[1]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of benzenepropanamine.

Property	Value	Source
Molecular Formula	C ₉ H ₁₃ N	[1][2]
Molecular Weight	135.21 g/mol	[2]
Appearance	Clear colorless to pale yellow liquid	[1][2]
Boiling Point	221 °C	[2][3]
Melting Point	116 °C (estimate)	[2]
Density	0.951 g/mL at 25 °C	
Refractive Index	1.524-1.530	[2]
Solubility	Soluble in organic solvents such as chloroform and ethyl acetate; limited solubility in water.[1][2]	
pKa (Strongest Basic)	10.05 - 10.39	[4]
Flash Point	90.6 °C	[2]
Vapor Pressure	0.134 mmHg at 25°C	[2]
LogP (Octanol/Water Partition Coefficient)	1.578 - 1.83	[2]

Detailed Chemical Characteristics

Benzenepropanamine's chemical reactivity is dominated by the lone pair of electrons on the nitrogen atom of the primary amine group, making it a competent nucleophile and a base.

- **Basicity:** With a pKa of its conjugate acid around 10.05-10.39, benzenepropanamine is a moderately strong base and will readily form the 3-phenylpropylaminium ion in the presence of acids.[4]
- **Nucleophilicity:** The amino group can act as a nucleophile in various reactions, including alkylation and acylation, making it a versatile intermediate for the synthesis of more complex

molecules.[1]

- **Synthetic Utility:** It is a key intermediate in the synthesis of diverse pharmaceutical compounds.[2] For example, it serves as a precursor for N-substituted derivatives used in drug development.

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for determining the key physical and chemical properties of benzenepropanamine.

Determination of Boiling Point (Thiele Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

- **Sample Preparation:** A small amount (a few milliliters) of benzenepropanamine is placed into a small test tube or a fusion tube.
- **Capillary Inversion:** A capillary tube, sealed at one end, is placed open-end-down into the liquid.
- **Apparatus Setup:** The tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
- **Heating:** The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.
- **Observation:** As the temperature rises, air trapped in the capillary tube will slowly exit. At the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tube.
- **Measurement:** The heat source is removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

This method measures the pH of a solution as a titrant of known concentration is added.

- **Sample Preparation:** A precise amount of benzenepropanamine is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol to ensure solubility.
[5]
- **Titration Setup:** A calibrated pH electrode is immersed in the amine solution, which is continuously stirred.
- **Titration:** A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant.
- **Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the amine has been neutralized (i.e., at half the volume of the equivalence point).

Acquisition of Spectroscopic Data

- **Sample Preparation:** Approximately 10-50 mg of benzenepropanamine is dissolved in about 0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry NMR tube.[2][6] Any solid impurities should be filtered out.[2]
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- **Acquisition:** A standard proton NMR experiment is run. This involves applying a radiofrequency pulse and acquiring the resulting Free Induction Decay (FID) signal.
- **Processing:** The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak, e.g., CHCl_3 at 7.26 ppm).[6] Integrals are calculated for each signal.

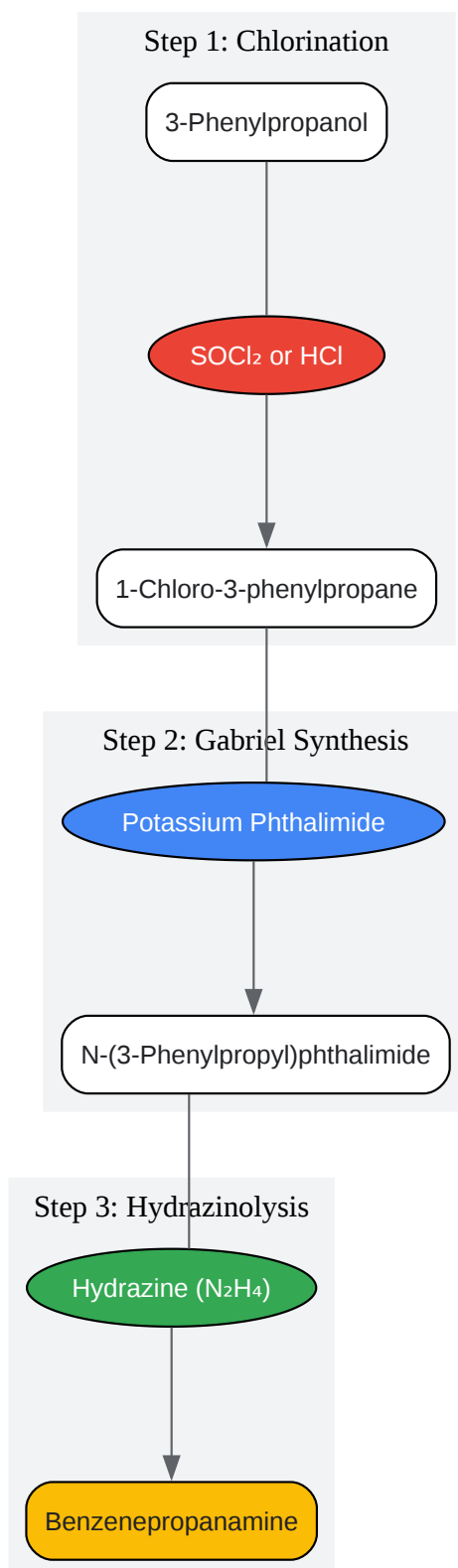
- **Sample Preparation (Neat Liquid):** As benzenepropanamine is a liquid, a neat spectrum is easily obtained. A single drop of the liquid is placed on the surface of one salt plate (e.g., NaCl or KBr).^[7] A second salt plate is placed on top, and the plates are gently pressed together to form a thin liquid film.^[7]
- **Background Spectrum:** A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor.
- **Sample Spectrum:** The prepared salt plates are placed in the sample holder of the IR spectrometer.
- **Data Acquisition:** The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument measures the absorption of infrared radiation at different wavenumbers.
- **Data Analysis:** The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
- **Sample Introduction:** A dilute solution of benzenepropanamine is prepared in a volatile solvent (e.g., methanol or acetonitrile). The sample is then introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC or LC.
- **Ionization:** The sample molecules are ionized. For a relatively small and volatile molecule like benzenepropanamine, Electron Ionization (EI) is a common method. For softer ionization, techniques like Electrospray Ionization (ESI) can be used, which would typically generate the protonated molecule [M+H]⁺.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier or similar detector records the abundance of ions at each m/z value.
- **Spectrum Generation:** A mass spectrum is generated, plotting ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion (in EI) or the

protonated molecule (in ESI), providing the molecular weight. Other peaks represent fragment ions, which give information about the molecule's structure.

Mandatory Visualizations

Synthetic Workflow

A common route for the synthesis of benzenepropanamine involves a Gabriel synthesis pathway starting from 3-phenylpropanol. This multi-step process is outlined below.

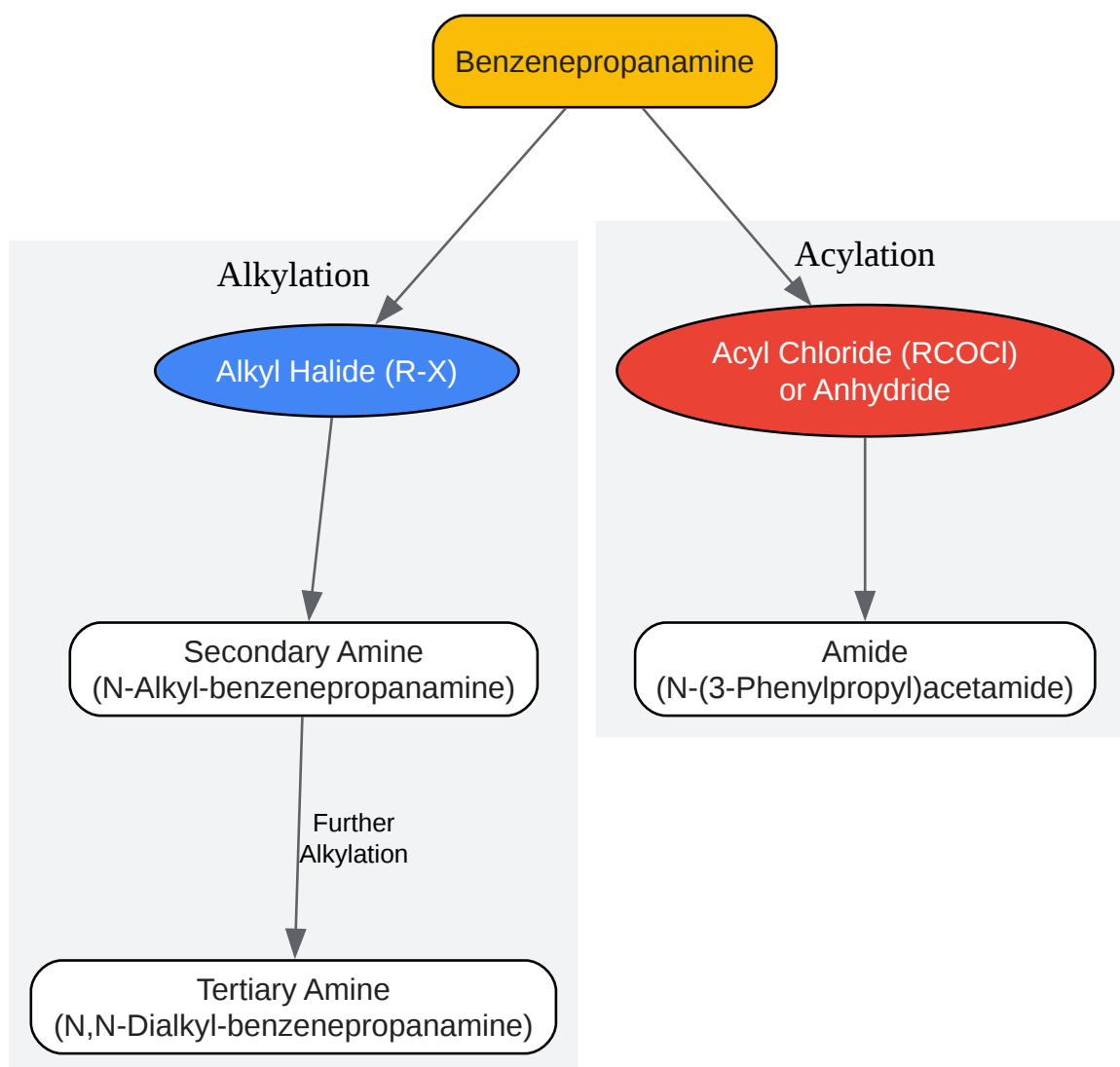


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Caption: Synthetic pathway for benzenepropanamine via Gabriel synthesis.

Typical Chemical Reactions

As a primary amine, benzenepropanamine undergoes characteristic reactions such as nucleophilic substitution (alkylation) and nucleophilic acyl substitution (acylation).

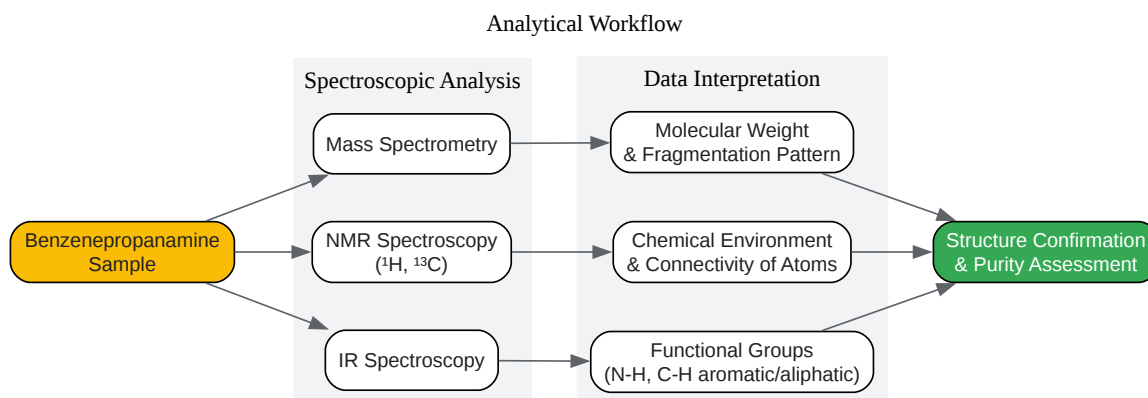


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Caption: Common reactions of benzenepropanamine: alkylation and acylation.

Analytical Characterization Workflow

The structural elucidation and purity assessment of benzenepropanamine relies on a combination of spectroscopic techniques.



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Caption: Workflow for the analytical characterization of benzenepropanamine.

Safety and Handling

Benzenepropanamine is considered a skin and respiratory irritant.[1] It can cause severe skin burns and eye damage.[2] Therefore, proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

Benzenepropanamine is a foundational molecule in organic and medicinal chemistry. A thorough understanding of its physical properties, such as boiling point and solubility, is crucial for its handling and purification, while its chemical properties, primarily the reactivity of its amine group, are exploited for the synthesis of a wide array of target molecules. The experimental and analytical protocols detailed in this guide provide a framework for the reliable characterization of this important compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Benzenepropanamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b116678#physical-and-chemical-properties-of-benzenepropanamine>]

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